molecular formula C4H6Br2 B7822478 2-Butene, 1,4-dibromo-

2-Butene, 1,4-dibromo-

Cat. No.: B7822478
M. Wt: 213.90 g/mol
InChI Key: RMXLHIUHKIVPAB-UHFFFAOYSA-N
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Description

2-Butene, 1,4-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, specifically substituted at the 1 and 4 positions. This compound exists in different stereoisomeric forms, with the (E)-isomer being one of the most studied. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene, 1,4-dibromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to the double bonds of 1,3-butadiene, resulting in the formation of 2-Butene, 1,4-dibromo-. The reaction is typically carried out in an inert solvent such as chloroform or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of 2-Butene, 1,4-dibromo- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous bromination of 1,3-butadiene in a controlled environment, with careful monitoring of temperature and bromine concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Butene, 1,4-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butene, 1,4-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butene, 1,4-dibromo- involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the molecule are highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form cyclic intermediates, such as bromonium ions, which play a crucial role in its reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Butene, 1,4-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and chemical properties. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

1,4-dibromobut-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLHIUHKIVPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859544
Record name 1,4-Dibromo-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-12-5
Record name 1,4-Dibromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6974-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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